molecular formula C8H10NNaO3S B14480244 3-Pyridinepropanesulfonic acid, sodium salt CAS No. 68039-20-3

3-Pyridinepropanesulfonic acid, sodium salt

Cat. No.: B14480244
CAS No.: 68039-20-3
M. Wt: 223.23 g/mol
InChI Key: WSQAWHRSJJIJSE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinepropanesulfonic acid, sodium salt is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring attached to a propanesulfonic acid group, with the sulfonic acid group being neutralized by a sodium ion. This compound is known for its solubility in water and its applications in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinepropanesulfonic acid, sodium salt typically involves the sulfonation of 3-pyridinepropane. One common method is the reaction of 3-pyridinepropane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinepropanesulfonic acid, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of different pyridine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various pyridine derivatives.

Scientific Research Applications

3-Pyridinepropanesulfonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinepropanesulfonic acid, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the pyridine ring can engage in π-π interactions with aromatic compounds. These interactions can influence the compound’s reactivity and its effects in different chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Isethionic acid, sodium salt: Similar in structure with a sulfonic acid group, but with a different carbon backbone.

    3-Hydroxypropane-1-sulfonic acid, sodium salt: Another sulfonic acid derivative with a different functional group attached to the carbon chain.

Uniqueness

3-Pyridinepropanesulfonic acid, sodium salt is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives. This uniqueness makes it valuable in specific applications where the pyridine ring’s electronic properties are advantageous.

Properties

CAS No.

68039-20-3

Molecular Formula

C8H10NNaO3S

Molecular Weight

223.23 g/mol

IUPAC Name

sodium;3-pyridin-3-ylpropane-1-sulfonate

InChI

InChI=1S/C8H11NO3S.Na/c10-13(11,12)6-2-4-8-3-1-5-9-7-8;/h1,3,5,7H,2,4,6H2,(H,10,11,12);/q;+1/p-1

InChI Key

WSQAWHRSJJIJSE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=C1)CCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.